molecular formula C10H13ClN2O2S B2410410 2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide CAS No. 1352999-10-0

2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide

Cat. No. B2410410
CAS RN: 1352999-10-0
M. Wt: 260.74
InChI Key: ZECACTQVPUCSLF-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide is a chemical compound that belongs to the class of heterocyclic compounds. It is also known as Chlorprothixene, which is a typical antipsychotic drug used to treat schizophrenia and other psychiatric disorders. Chlorprothixene has been widely used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

Chlorprothixene works by blocking the dopamine receptors in the brain, which reduces the activity of the dopamine neurotransmitter. This results in a decrease in psychotic symptoms and an improvement in mood.
Biochemical and Physiological Effects
Chlorprothixene has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. Chlorprothixene has also been shown to decrease the levels of several hormones, including prolactin and cortisol.

Advantages and Limitations for Lab Experiments

Chlorprothixene has several advantages for use in laboratory experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well understood. It is also relatively inexpensive and widely available. However, Chlorprothixene has several limitations, including its potential side effects and the need for careful dosing.

Future Directions

There are several potential future directions for research on Chlorprothixene. One area of interest is its potential use in the treatment of cancer. Chlorprothixene has been shown to enhance the efficacy of chemotherapy, and further research is needed to understand its mechanism of action in this context. Another area of interest is its potential use in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects. Finally, further research is needed to understand the long-term effects of Chlorprothixene use, particularly in the context of its potential side effects.

Synthesis Methods

The synthesis of Chlorprothixene involves the condensation of 2-chlorobenzyl chloride with thiourea in the presence of sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to produce 2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide.

Scientific Research Applications

Chlorprothixene has been extensively used in scientific research to study its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and sedative effects. Chlorprothixene has also been shown to enhance the efficacy of chemotherapy in cancer treatment.

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-16(13,14)15/h1-2,4-5,12H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECACTQVPUCSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)N(C1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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